

Application Notes and Protocols for Tomatidine Administration in Mouse Models

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Compound of Interest

Compound Name: *Tomatidine*

Cat. No.: *B1681339*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tomatidine, a steroidal alkaloid found in green tomatoes, has emerged as a promising small molecule for combating skeletal muscle atrophy and promoting muscle hypertrophy.^[1] It has been shown to enhance muscle mass, strength, and exercise capacity in various mouse models.^{[2][3]} These application notes provide a comprehensive overview of the administration of **tomatidine** in mouse models, including detailed protocols, quantitative data from key studies, and a summary of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of **tomatidine** administration in mouse models of muscle hypertrophy and atrophy.

Table 1: Effects of **Tomatidine** on Muscle Hypertrophy in Healthy Mice

Parameter	Treatment Group	Control Group	Percentage Change	Study Reference
Administration Route	0.05% tomatidine in chow for 5 weeks	Standard chow	-	[2][4]
Mouse Model	7-week-old male C57BL/6 mice	7-week-old male C57BL/6 mice	-	[2][4]
Tibialis Anterior (TA) Muscle Weight	Increased	-	~13.7% overall increase in skeletal muscle mass	[4]
Gastrocnemius Muscle Weight	Increased	-	Part of the ~13.7% overall increase	[4]
Quadriceps Muscle Weight	Increased	-	Part of the ~13.7% overall increase	[4]
Triceps Muscle Weight	Increased	-	Part of the ~13.7% overall increase	[5]
Skeletal Muscle Fiber Size	Significantly increased	-	Not specified	[4]
S6K Phosphorylation	Increased	-	Not specified	[4]

Table 2: Effects of **Tomatidine** on Skeletal Muscle Atrophy Models

Parameter	Treatment Group	Control Group (Atrophy)	Percentage Change	Atrophy Model	Study Reference
Administration Route	Intraperitoneal injection (50 mg/kg)	Vehicle (corn oil)	Reduction in muscle atrophy	Fasting-induced	[6]
Administration Route	Intraperitoneal injection (5, 15, 50 mg/kg)	Vehicle (corn oil)	Dose-dependent reduction in muscle atrophy (maximal at 50 mg/kg)	Hindlimb immobilization	[6]
Skeletal Muscle Mass	Increased	Decreased	Reduction in fasting-induced muscle mass loss	Fasting-induced	[4]
Skeletal Muscle Fiber Atrophy	Decreased	Increased	Reduction in fasting-induced muscle fiber atrophy	Fasting-induced	[4]
Skeletal Muscle Mass Loss	Reduced	Increased	Reduction in immobilization-induced muscle mass loss	Hindlimb immobilization	[4]
Skeletal Muscle Fiber Atrophy	Decreased	Increased	Reduction in immobilization-induced muscle fiber atrophy	Hindlimb immobilization	[4]

Experimental Protocols

Protocol 1: Induction of Muscle Hypertrophy via Dietary Tomatidine Administration

Objective: To investigate the effect of dietary **tomatidine** supplementation on skeletal muscle mass and function in healthy mice.

Materials:

- Male C57BL/6 mice (7 weeks old)
- Standard chow diet
- Custom chow diet containing 0.05% (w/w) **tomatidine**
- Animal caging and husbandry supplies
- Analytical balance
- Equipment for muscle function testing (e.g., grip strength meter, treadmill)
- Reagents and equipment for tissue collection and analysis (e.g., histology, Western blotting)

Procedure:

- Acclimate 7-week-old male C57BL/6 mice to the housing facility for at least one week.
- Randomly assign mice into two groups: Control and **Tomatidine**.
- Provide the Control group with ad libitum access to standard chow.
- Provide the **Tomatidine** group with ad libitum access to the custom chow containing 0.05% **tomatidine**.^{[2][4]}
- Maintain the respective diets for 5 weeks.
- Monitor animal health and body weight regularly throughout the study.

- At the end of the 5-week period, perform functional assessments such as grip strength and treadmill exercise capacity tests.
- Euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, and triceps).^{[4][5]}
- Weigh the dissected muscles.
- Process a portion of the muscle tissue for histological analysis (e.g., H&E staining) to determine muscle fiber size.^[4]
- Snap-freeze the remaining muscle tissue in liquid nitrogen and store at -80°C for subsequent molecular analysis (e.g., Western blotting for mTORC1 signaling components).

Protocol 2: Amelioration of Fasting-Induced Muscle Atrophy

Objective: To assess the ability of **tomatidine** to prevent skeletal muscle atrophy induced by fasting.

Materials:

- Male C57BL/6 mice
- **Tomatidine**
- Corn oil (vehicle)
- Syringes and needles for intraperitoneal (i.p.) injection
- Animal caging and husbandry supplies
- Analytical balance
- Reagents and equipment for tissue collection and analysis

Procedure:

- Acclimate mice to the housing facility.
- Randomly assign mice to Control (fasted with vehicle) and **Tomatidine** (fasted with **tomatidine**) groups.
- Induce fasting by removing food but not water.
- Administer **tomatidine** (e.g., 50 mg/kg body weight) or an equal volume of corn oil vehicle via i.p. injection at the onset of the fasting period.[6]
- After 24 hours of fasting, euthanize the mice.[4]
- Dissect and weigh skeletal muscles.
- Process muscle tissue for histological and molecular analyses to assess muscle fiber size and markers of muscle atrophy and mTORC1 signaling.[4]

Protocol 3: Reduction of Immobilization-Induced Muscle Atrophy

Objective: To evaluate the efficacy of **tomatidine** in mitigating muscle atrophy caused by disuse.

Materials:

- Male C57BL/6 mice
- **Tomatidine**
- Corn oil (vehicle)
- Surgical supplies for hindlimb immobilization (e.g., casting material)
- Anesthesia
- Analgesics
- Syringes and needles for i.p. injection

- Animal caging and husbandry supplies
- Analytical balance
- Reagents and equipment for tissue collection and analysis

Procedure:

- Acclimate mice to the housing facility.
- Anesthetize the mice and immobilize one hindlimb using a cast or other appropriate method. The contralateral limb serves as an internal control.
- Randomly assign mice to Control (immobilized with vehicle) and **Tomatidine** (immobilized with **tomatidine**) groups.
- Administer **tomatidine** (e.g., 50 mg/kg body weight) or an equal volume of corn oil vehicle via i.p. injection daily for the duration of the immobilization period (e.g., 7-14 days).[6]
- Monitor the animals daily for health and cast integrity.
- At the end of the immobilization period, euthanize the mice.
- Remove the cast and dissect the muscles from both the immobilized and contralateral limbs.
- Weigh the muscles and compare the weights to assess the extent of atrophy and the protective effect of **tomatidine**.
- Process muscle tissue for histological and molecular analyses.[4]

Signaling Pathways and Experimental Workflows

Tomatidine and mTORC1 Signaling

Tomatidine stimulates muscle protein synthesis and hypertrophy primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3]

This leads to increased phosphorylation of downstream targets like S6 kinase (S6K), which in turn promotes protein translation.

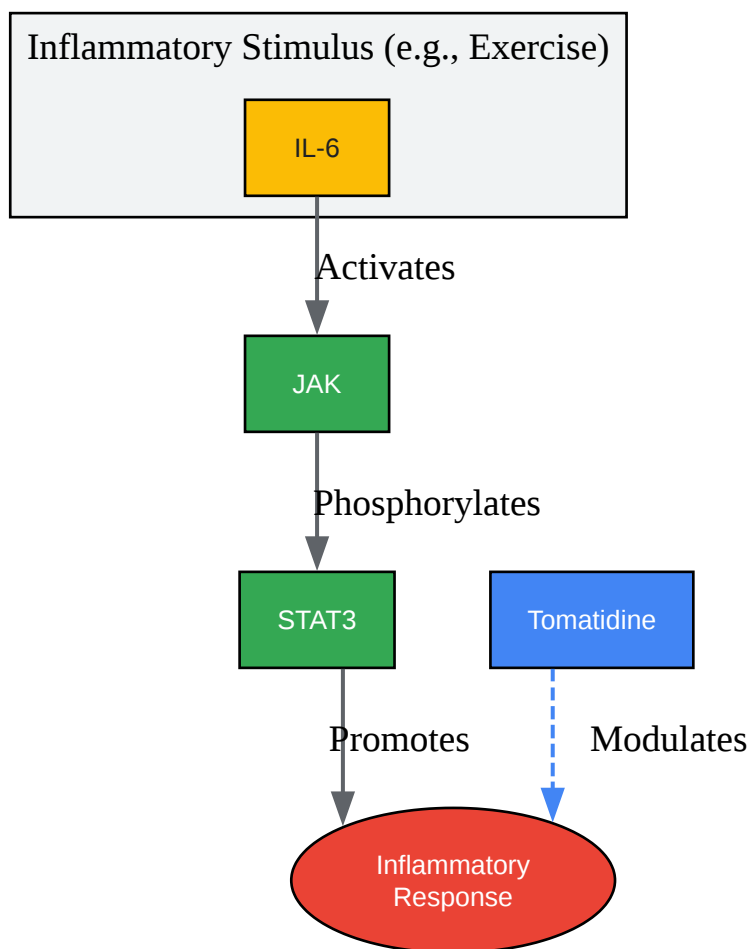


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Caption: **Tomatidine** activates the mTORC1 pathway, leading to muscle hypertrophy.

Tomatidine's Modulation of Inflammatory Signaling

In the context of exercise-induced inflammation, **tomatidine** has been shown to modulate the IL-6/JAK/STAT3 signaling pathway.[7][8][9] This suggests an anti-inflammatory role for **tomatidine** in skeletal muscle.

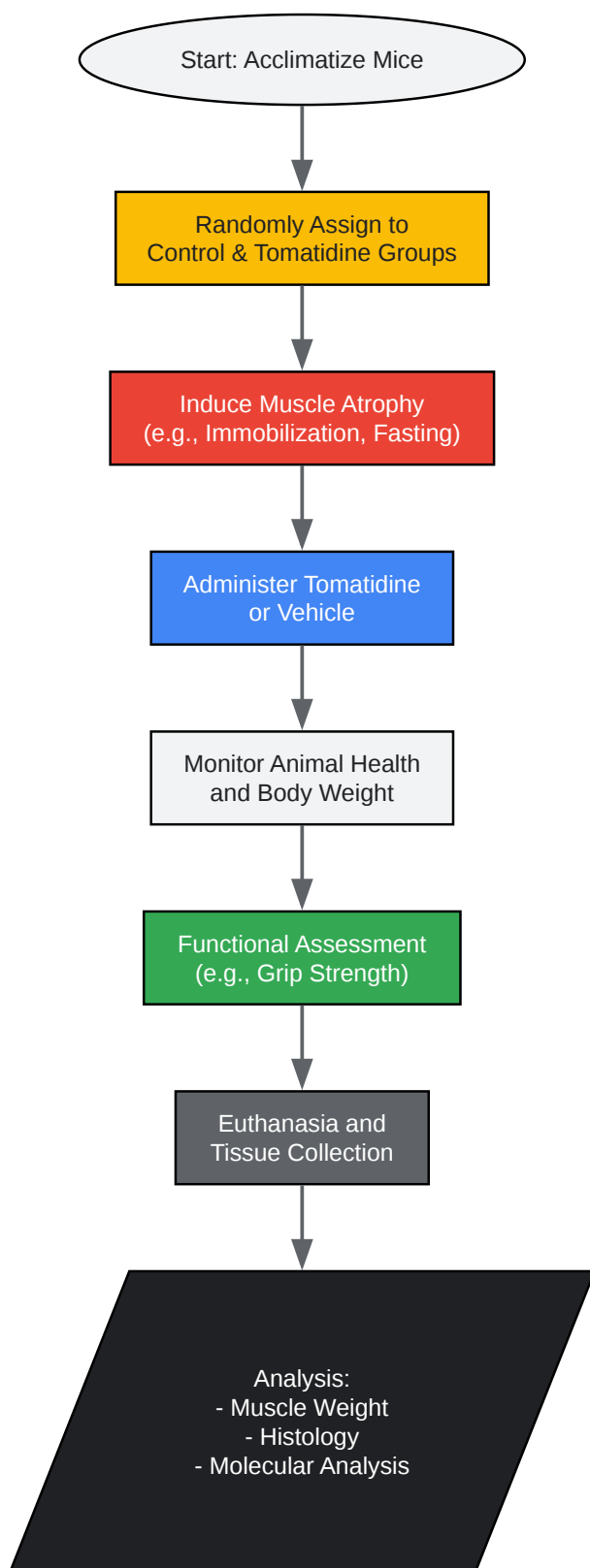


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Caption: **Tomatidine** modulates the IL-6/JAK/STAT3 inflammatory pathway.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of **tomatidine** in a mouse model of muscle atrophy.



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Caption: Workflow for studying **tomatidine** in mouse models of muscle atrophy.

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- To cite this document: BenchChem. [Application Notes and Protocols for Tomatidine Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681339#tomatidine-administration-in-mouse-models]

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